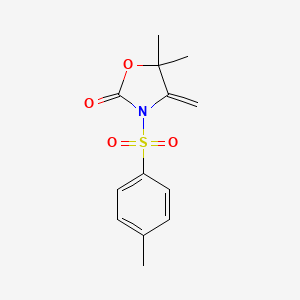
4-(3-Phenylacryloyl)-1,3-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a phenylacryloyl group attached to a 1,3-phenylene diacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate typically involves the reaction of 3-phenylacryloyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene react with the acyl chloride to form the diacetate ester.
Reaction Conditions:
Reagents: 3-phenylacryloyl chloride, 1,3-dihydroxybenzene, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenylacryloyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Reduction: 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
Substitution: 4-(3-Phenylacryloyl)-1,3-phenylene diol
Aplicaciones Científicas De Investigación
4-(3-Phenylacryloyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylacryloyl group can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function. This can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Phenylacryloyl)-1,3-phenylene diol
- 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
- 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Uniqueness
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylacryloyl and diacetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
185300-80-5 |
|---|---|
Fórmula molecular |
C19H16O5 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
[3-acetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-16-9-10-17(19(12-16)24-14(2)21)18(22)11-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clave InChI |
POOAOTQXLFEWKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


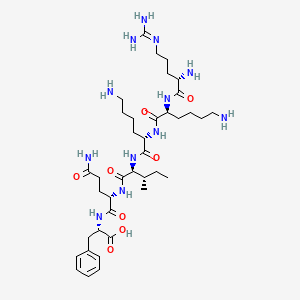
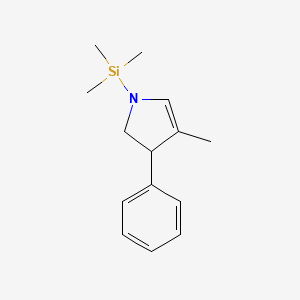
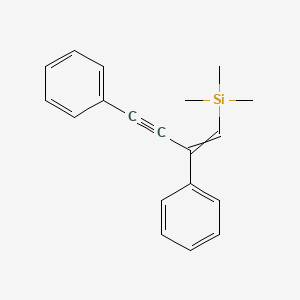


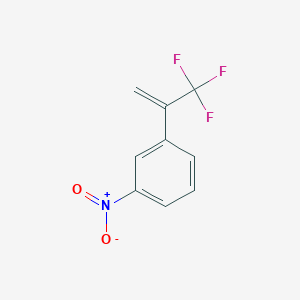



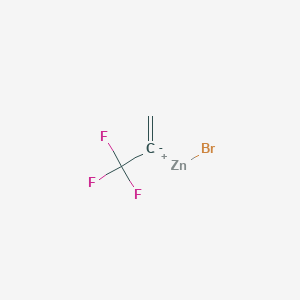
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)

![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
